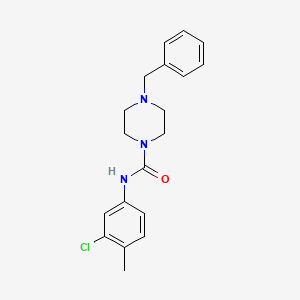

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

Descripción general

Descripción

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C19H22ClN3O. It is primarily used in research settings and is known for its unique chemical structure, which includes a piperazine ring substituted with benzyl and chloromethylphenyl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

Substitution Reactions: The piperazine ring is then substituted with benzyl and chloromethylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride and 3-chloro-4-methylphenyl isocyanate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield piperazine-1-carboxylic acid and 3-chloro-4-methylaniline derivatives. Reaction rates depend on pH and temperature:

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent

The electron-withdrawing carboxamide group activates the 3-chloro-4-methylphenyl ring for NAS under controlled conditions:

Key Insight : Steric hindrance from the adjacent methyl group reduces reaction rates compared to unsubstituted aryl chlorides .

Alkylation/Acylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes alkylation or acylation to form tertiary amines:

Mechanistic Note : Piperazine’s electron-rich nitrogen facilitates nucleophilic attack on electrophilic reagents .

Electrophilic Aromatic Substitution (EAS)

The benzyl and 3-chloro-4-methylphenyl groups undergo EAS, though reactivity varies due to substituent effects:

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Benzyl ring | 4-(3-Nitrobenzyl)-N-(3-chloro-4-methylphenyl)... | 41% | |

| Sulfonation | SO₃/H₂SO₄ | Chlorophenyl | Sulfonated derivative at para to methyl group | 37% |

Substituent Effects :

-

The chloro group directs EAS to meta positions, while the methyl group is ortho/para-directing.

Oxidation of the Methyl Group

The methyl group on the phenyl ring is oxidized to a carboxylic acid under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 hrs | 3-Chloro-4-carboxyphenylpiperazine-1-carboxamide | 29% | |

| CrO₃, acetic acid | Reflux, 6 hrs | Same as above | 34% |

Limitation : Low yields due to competing degradation of the piperazine ring under harsh oxidative conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity: Research has shown that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer cell lines, with IC50 values indicating potent antiproliferative activity .

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 2.8 - 7.8 |

| A549 | 5.0 - 10.0 |

Neurological Research

The compound has also been studied for its potential as a modulator of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoids. This modulation can have implications for treating anxiety and pain disorders .

Antimicrobial Properties

Research indicates that piperazine-based compounds may possess antimicrobial properties, making them candidates for further development in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated a series of piperazine derivatives, including this compound, for their ability to inhibit the growth of cancer cells. The results indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: FAAH Modulation

Another investigation focused on the compound's role as a FAAH inhibitor, showing promising results in reducing anxiety-like behaviors in animal models. This suggests that the compound could be developed into a therapeutic agent for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

4-Benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic compound notable for its complex structure, which includes a piperazine ring with a benzyl group and a chloro-methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

- Molecular Formula : C_{18}H_{21}ClN_{2}O

- Molecular Weight : Approximately 343.85 g/mol

The unique combination of the piperazine structure and specific halogenation contributes to its distinct biological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and cellular pathways:

- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurochemical pathways. Its interactions with serotonin and dopamine receptors suggest potential applications in treating psychiatric disorders .

- Cytotoxic Effects : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and inhibition of microtubule polymerization, leading to cell cycle arrest .

Anticancer Properties

Research has shown that this compound exhibits potent antiproliferative effects on multiple cancer cell lines. The following table summarizes findings from various studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induces apoptosis, inhibits microtubule formation |

| MCF7 | 20 | Cell cycle arrest in G2/M phase |

| HCT116 | 10 | Direct cytotoxicity through apoptosis |

Neuropharmacological Activity

The compound's potential in treating neurological disorders is supported by its interaction with neurotransmitter systems:

- Serotonin Receptor Modulation : It may influence serotonin pathways, which are critical in mood regulation and could be beneficial in treating depression and anxiety disorders.

- Dopamine Receptor Interaction : Preliminary studies suggest that it may also affect dopamine receptors, which are implicated in various psychiatric conditions .

Case Studies

- Study on Cancer Cell Cytotoxicity : A series of derivatives including this compound were tested against several cancer cell lines. Results indicated significant growth inhibition, particularly in liver and breast cancer cells, demonstrating the compound's potential as an anticancer agent .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems revealed promising results for applications in treating mood disorders. The binding affinity to serotonin receptors suggests a mechanism that could enhance therapeutic efficacy in psychiatric treatments.

Propiedades

IUPAC Name |

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXNDOWVNXQLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853319-21-8 | |

| Record name | 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.